molecular formula C17H19NO2S B11172881 2-[(2-methoxyethyl)sulfanyl]-N-(4-methylphenyl)benzamide

2-[(2-methoxyethyl)sulfanyl]-N-(4-methylphenyl)benzamide

Cat. No.: B11172881
M. Wt: 301.4 g/mol
InChI Key: TZBKMJHANDOELJ-UHFFFAOYSA-N
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Description

2-[(2-methoxyethyl)sulfanyl]-N-(4-methylphenyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a methoxyethyl sulfanyl group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methoxyethyl)sulfanyl]-N-(4-methylphenyl)benzamide typically involves the reaction of 4-methylphenylamine with 2-[(2-methoxyethyl)sulfanyl]benzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methoxyethyl)sulfanyl]-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas, ethanol as a solvent.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

2-[(2-methoxyethyl)sulfanyl]-N-(4-methylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-methoxyethyl)sulfanyl]-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-methoxyethyl)sulfanyl]-N-(4-sulfamoylphenyl)benzamide
  • 2-[(2-methoxyethyl)sulfanyl]-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide

Uniqueness

2-[(2-methoxyethyl)sulfanyl]-N-(4-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H19NO2S

Molecular Weight

301.4 g/mol

IUPAC Name

2-(2-methoxyethylsulfanyl)-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C17H19NO2S/c1-13-7-9-14(10-8-13)18-17(19)15-5-3-4-6-16(15)21-12-11-20-2/h3-10H,11-12H2,1-2H3,(H,18,19)

InChI Key

TZBKMJHANDOELJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SCCOC

Origin of Product

United States

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